1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of difluoromethyl groups and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethylated Benzene Ring:
Chlorination of Propanone: The chlorination of propanone can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Coupling Reaction: The final step involves coupling the difluoromethylated benzene ring with the chloropropanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (acidic conditions)
Reduction: LiAlH4, NaBH4, ethanol (solvent)
Substitution: Amines, thiols, polar aprotic solvents (e.g., DMSO)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thioethers
Scientific Research Applications
1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its difluoromethyl groups contribute to the compound’s stability and hydrophobicity, making it useful in developing advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions involving difluoromethylated molecules.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with the target sites . The chloropropanone moiety can act as an electrophile, facilitating covalent bonding with nucleophilic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound shares the trifluoromethyl groups but lacks the chloropropanone moiety, resulting in different chemical properties and applications.
2,5-Bis(trifluoromethyl)phenylacetic acid: Similar in having difluoromethyl groups, but with an acetic acid moiety instead of chloropropanone.
Dutasteride: Contains a 2,5-bis(trifluoromethyl)phenyl group, used as a pharmaceutical agent for inhibiting 5α-reductase.
Uniqueness
1-(2,5-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is unique due to its combination of difluoromethyl groups and a chloropropanone moiety, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a versatile intermediate make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C11H9ClF4O |
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Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[2,5-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-8(17)4-7-3-6(10(13)14)1-2-9(7)11(15)16/h1-3,10-11H,4-5H2 |
InChI Key |
KXSVNFBFEXKERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)CC(=O)CCl)C(F)F |
Origin of Product |
United States |
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